molecular formula C7H8Cl3NO B1303669 O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride CAS No. 51572-93-1

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

Cat. No. B1303669
CAS RN: 51572-93-1
M. Wt: 228.5 g/mol
InChI Key: HFZNWDNDGDEBBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related hydroxylamine derivatives is described in several papers. For instance, the synthesis of O-benzylhydroxylamine hydrochloride is achieved through a process involving amidation, etherification, and hydrolysis from polyvinyl alcohol alcoholysis liquid, hydroxylamine hydrochloride, and benzyl chloride . This method could potentially be adapted for the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride by substituting benzyl chloride with an appropriate 2,4-dichlorobenzyl chloride.

Molecular Structure Analysis

The structure of hydroxylamine derivatives can be complex, as indicated by the reaction of dibenzalcyclohexanone with hydroxylamine hydrochloride, which affords compounds with structures elucidated by 2D NMR analysis . While the exact structure of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is not provided, similar analytical techniques could be employed to determine its molecular structure.

Chemical Reactions Analysis

The reactivity of hydroxylamine derivatives is highlighted in several studies. For example, O-(2,4-dinitrophenyl)hydroxylamine is used as an active-site-directed inhibitor of D-amino acid oxidase, indicating its potential to participate in selective amination reactions . Additionally, O-(diphenylphosphinyl)hydroxylamine is shown to react with diphenylphosphinic chloride to form specific phosphinylhydroxylamines . These findings suggest that O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride may also undergo unique chemical reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are not directly discussed in the provided papers. However, the synthesis and reactions of these compounds imply that they have distinct properties that can be influenced by their substituents. For example, the synthesis of O-benzylhydroxylamine hydrochloride results in a compound with a high purity of 99.3% , suggesting that the physical properties such as solubility and melting point could be determined using standard analytical methods.

Scientific Research Applications

1. Application in Enzyme Inhibition Studies

O-(2,4-Dinitrophenyl)hydroxylamine, a related compound, has been demonstrated as an active-site-directed inhibitor of the enzyme D-amino acid oxidase. This inhibition involves the modification of a methionine residue located at the enzyme's active site, resulting in the specific incorporation of an amine group. This research provides insights into the enzyme's structure and function, highlighting the potential of related hydroxylamine compounds in enzyme studies (D’Silva, Williams, & Massey, 1986).

2. Synthesis of N-Benzoyliminopyridinium Ylides

A study on the synthesis of O-(2,4-dinitrophenyl)hydroxylamine revealed its application in a N-amination/benzoylation process involving various substituted pyridines. This led to the formation of polysubstituted N-benzoyliminopyridinium ylides, demonstrating the compound's utility in organic synthesis (Legault & Charette, 2003).

3. Environmental Chemistry Applications

O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride, another similar compound, has been applied in environmental chemistry. It was used in Solid Phase Microextraction (SPME) to sample and quantify unsaturated 1,4-dicarbonyl products obtained in the photo-oxidation of furans. This application is significant for understanding atmospheric chemistry and environmental processes (Alvarez et al., 2009).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes .

properties

IUPAC Name

O-[(2,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZNWDNDGDEBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377251
Record name O-[(2,4-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

CAS RN

51572-93-1
Record name Hydroxylamine, O-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51572-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[(2,4-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Reactant of Route 3
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Reactant of Route 4
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Reactant of Route 5
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Reactant of Route 6
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

Citations

For This Compound
2
Citations
WP Malachowski, M Winters, JB DuHadaway… - European journal of …, 2016 - Elsevier
Indoleamine 2,3-dioxygenase-1 (IDO1) is a promising therapeutic target for the treatment of cancer, chronic viral infections, and other diseases characterized by pathological immune …
Number of citations: 37 www.sciencedirect.com
S Emami, A Foroumadi - Arabian Journal of Chemistry, 2017 - Elsevier
In this study, we described a simple one-pot preparation of O-(halo-substituted benzyl) hydroxylamine derivatives by O-benzylation of N-hydroxyurethane, followed by basic N-…
Number of citations: 6 www.sciencedirect.com

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